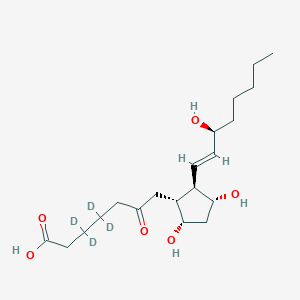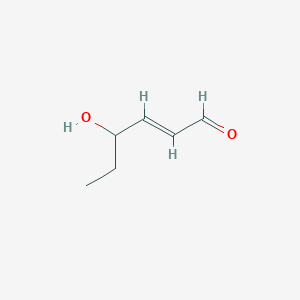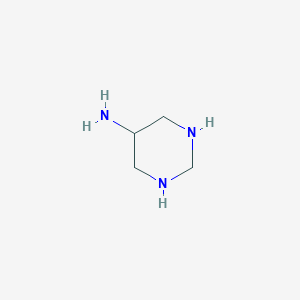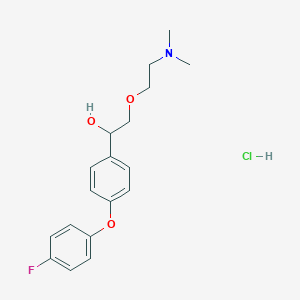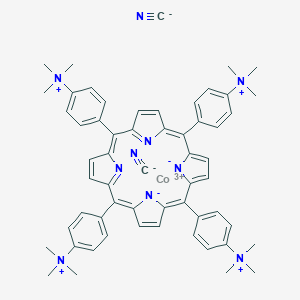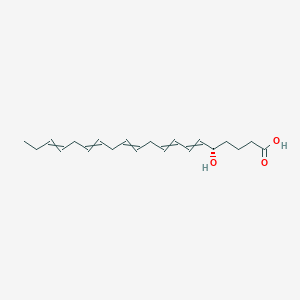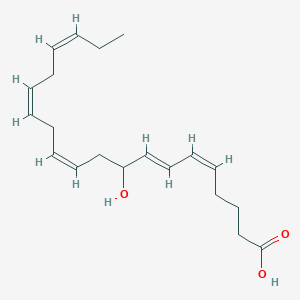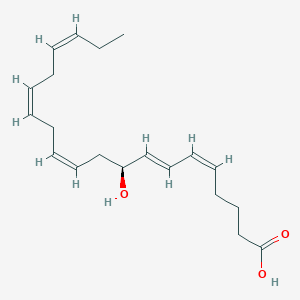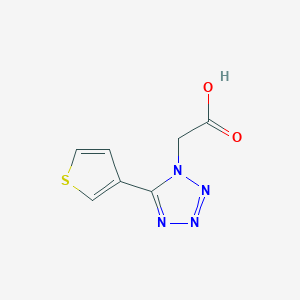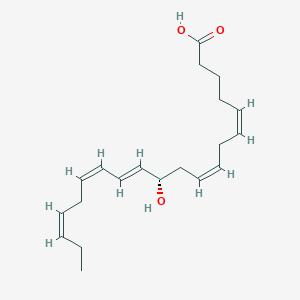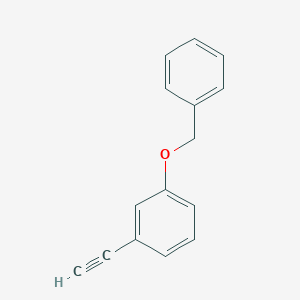
Alpha-dimorphecolic acid-d4
Overview
Description
9(S)-HODE-d4 is intended for use as an internal standard for the quantification of 9-HODE by GC- or LC-MS. (±)-9-HODE is formed via non-enzymatic oxidation of linoleic acid. 9(S)-HODE and 9(R)-HODE are formed by lipoxygenase- and cyclooxygenase-mediated oxidation of linoleic acid, respectively.
9(S)-HODE-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of 9(S)-HODE by GC- or LC-mass spectrometry. 9(S)-HODE is produced by the lipoxygenation of linoleic acid in both plants and animals. It has been detected in atherosclerotic plaques, as an esterified component of membrane phospholipids and in oxidized low-density lipoproteins particles.
Mechanism of Action
Target of Action
It is a deuterium-labeled derivative of 9s-hode , which is known to interact with Peroxisome proliferator-activated receptor gamma (PPARγ) .
Mode of Action
As a deuterium-labeled derivative of 9s-hode, it may share similar interactions with its targets . Deuterium labeling is often used to trace the metabolic pathway of a compound and can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
As a derivative of 9s-hode, it may influence similar pathways, including those involving pparγ .
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles . This could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
As a derivative of 9s-hode, it may share similar effects, such as influencing the activity of pparγ .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Alpha-dimorphecolic acid-d4 has been shown to influence various cellular processes. It can induce apoptosis in certain cell types, such as HL-60 cells, by reducing cell viability and promoting lipid peroxidation . Furthermore, this compound affects cell signaling pathways by activating PPARγ, which in turn modulates gene expression related to lipid metabolism and inflammation . This compound also impacts cellular metabolism by altering the levels of metabolites involved in lipid peroxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARγ, which leads to the activation of this nuclear receptor . Upon activation, PPARγ regulates the transcription of target genes involved in lipid metabolism and inflammation. Additionally, this compound interacts with lipoxygenases, leading to the formation of lipid peroxidation products . These interactions result in changes in gene expression and cellular metabolism, ultimately influencing cell function and viability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to two years when stored at -20°C . Its effects on cellular function may vary depending on the duration of exposure. Long-term studies have shown that this compound can induce sustained changes in gene expression and cellular metabolism, leading to alterations in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can modulate lipid metabolism and inflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, such as increased lipid peroxidation and apoptosis . These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It is metabolized by lipoxygenases to form lipid peroxidation products, which serve as markers for oxidative stress . Additionally, this compound activates PPARγ, leading to changes in the expression of genes involved in lipid metabolism and inflammation . These metabolic pathways are crucial for understanding the compound’s role in cellular function and disease processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s deuterium labeling allows for precise tracking of its distribution and accumulation in various cellular compartments. This information is essential for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s interaction with PPARγ and lipoxygenases directs it to the nucleus and cytoplasm, respectively . These interactions are facilitated by targeting signals and post-translational modifications that guide the compound to its sites of action. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and its impact on cellular function.
Properties
IUPAC Name |
(9S,10E,12Z)-9,10,12,13-tetradeuterio-9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1/i6D,8D,14D,17D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-VKLCZNAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C(\[2H])/[C@]([2H])(CCCCCCCC(=O)O)O)/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


